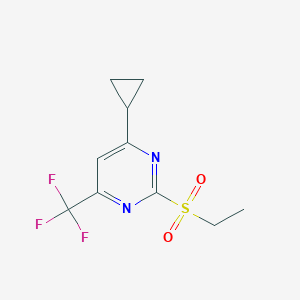

![molecular formula C21H17N3O2 B1356058 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 128119-95-9](/img/structure/B1356058.png)

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one

Overview

Description

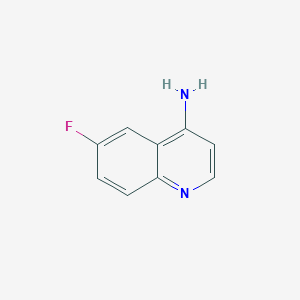

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is a chemical compound with the molecular formula C21H17N3O2 . It is a member of the 6-Membered Heterocyclic Compounds and Oxazines chemical structural classes . This compound appears as a green to dark green powder or crystal .

Molecular Structure Analysis

The molecular structure of 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one consists of 43 atoms: 17 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight of this compound is 343.39 .Physical And Chemical Properties Analysis

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is a solid at 20 degrees Celsius .Scientific Research Applications

1. Detection of Endogenous Peroxynitrite (ONOO−) in Living Cells

- Application Summary: This compound is used as a near-infrared (NIR) fluorescent probe, named Nile-ONO, for the selective and sensitive detection of ONOO−. The probe exhibits remarkable fluorescence enhancement at 659 nm in the presence of ONOO−, with a response time of less than 20 min and a low detection limit of 0.32 µM .

- Methods of Application: The compound was synthesized according to a reported method, then mixed with diphenylphosphinic chloride and triethylamine in anhydrous dichloromethane .

- Results or Outcomes: The probe demonstrated low cytotoxicity in living cells and excellent imaging capabilities for endogenous ONOO− .

2. Highly K+ Selective Probes with Fluorescence Emission Wavelengths Higher than 500 nm

- Application Summary: This compound is used in the synthesis of highly K+/Na+ selective fluorescent probes, known as fluoroionophores. These probes show K+ induced fluorescence enhancement factors of 4.1 for 1 and 1.9 for 2 and dissociation constants for the corresponding K+ complexes of 43 mM (1+ K+) and 18 mM (2+K+) in buffered aqueous solution .

- Methods of Application: The compound was synthesized and equipped with a 9-diethylamino-5-benzo[a]phenoxazinone (nile red) fluorophore, to measure extracellular K+ levels at an emission wavelength higher than 650 nm .

- Results or Outcomes: The fluorescent probes 1 and 2 are capable tools to determine extracellular K+ levels by fluorescence enhancements at wavelengths higher than 500 nm .

3. Molecular Probing for the Microenvironment of Photonics Materials

- Application Summary: The absorption and fluorescence spectra of the solvatochromic dye 9-diethylamino-5H-benzo[a]phenoxazin-5-one (Nile Red) were studied in modified SiO2 gels prepared from various silanes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Nile Red showed a remarkable spectral shift during the sol–gel process .

4. Histological Stain for Cellular Membranes and Lipid Droplets

- Application Summary: This compound, also known as Nile Red, has become a popular histological stain for cellular membranes and lipid droplets due to its unrivaled fluorescent properties in lipophilic environments .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: This makes it an attractive lead for chemical decoration to tweak its attributes and optimize it for more specialized microscopy techniques .

5. Synthesis of Monosubstituted Nile Red Derivatives

- Application Summary: This compound is used in the synthesis of monosubstituted Nile Red derivatives (9-diethylbenzo[a]phenoxazin-5-ones) starting from 1-naphthols or 1,3-naphthalenediols .

- Methods of Application: The compound was synthesized and equipped with a 9-diethylamino-5-benzo[a]phenoxazinone (nile red) fluorophore .

- Results or Outcomes: The solvatochromic responsiveness of these fluorophores is reported with focus on how the substituents affect the absorption and emission spectra, luminosity, fluorescence lifetimes, and two-photon absorptivity .

6. Molecular Probing for the Microenvironment of Photonics Materials

- Application Summary: The absorption and fluorescence spectra of the solvatochromic dye 9-diethylamino-5H-benzo[a]phenoxazin-5-one (Nile Red) were studied in modified SiO2 gels prepared from various silanes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Nile Red showed a remarkable spectral shift during the sol–gel process, the direction and extent of which depended on the gel properties .

7. Selective Detection of Biothiols

- Application Summary: This compound, also known as Nile Red, is used in the development of a new colorimetric and fluorescence probe, NRSH, for the selective detection of biothiols . The probe shows a blue shift in absorption peak upon reacting with biothiols, from 587 nm to 567 nm, which induces an obvious color change from blue to pink and exhibits a 35-fold fluorescence enhancement at 645 nm in the red emission range .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: NRSH displays rapid (<1 min) response for H2S, which is faster than other biothiols (>5 min). The detection limits of probe NRSH towards biothiols are very low (22.05 nM for H2S, 34.04 nM for Cys, 107.28 nM for GSH and 113.65 nM for Hcy) .

8. Fluorescence Lifetime Imaging or Two-Photon Excited Fluorescence Microscopy

- Application Summary: This compound, also known as Nile Red, is used in fluorescence lifetime imaging or two-photon excited fluorescence microscopy . It has become a popular histological stain for cellular membranes and lipid droplets due to its unrivaled fluorescent properties in lipophilic environments .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The one- and two-photon excited fluorescence of Nile Red turns out to be very responsive to substitution, and the spectroscopic features can be finely tuned by judiciously introducing substituents of distinct electronic character at specific positions .

9. Synthesis of 9–Cyano 7 Helicene

- Application Summary: This compound is used in the synthesis of 9–cyano 7 helicene .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesis of 9–cyano 7 helicene achieved a 62% overall yield with high purity, following a two-step procedure .

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

9-(diethylamino)-5-oxobenzo[a]phenoxazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-3-24(4-2)13-9-10-17-18(11-13)26-21-16(12-22)20(25)15-8-6-5-7-14(15)19(21)23-17/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIVGWIGBQTTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one | |

CAS RN |

128119-95-9 | |

| Record name | 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)